Cas no 89353-91-3 ((1beta,2alpha,11alpha,12alpha)-1,2,11,12-tetrahydroxy-11,20-epoxypicrasa-3,13(21)-dien-16-one)
89353-91-3 structure
Product Name:(1beta,2alpha,11alpha,12alpha)-1,2,11,12-tetrahydroxy-11,20-epoxypicrasa-3,13(21)-dien-16-one
Numero CAS:89353-91-3
MF:C20H26O7
MW:378.416246891022
CID:1941149
PubChem ID:460537
Update Time:2024-03-01
(1beta,2alpha,11alpha,12alpha)-1,2,11,12-tetrahydroxy-11,20-epoxypicrasa-3,13(21)-dien-16-one Proprietà chimiche e fisiche
Nomi e identificatori
-
- (1beta,2alpha,11alpha,12alpha)-1,2,11,12-tetrahydroxy-11,20-epoxypicrasa-3,13(21)-dien-16-one
- Shinjulactone A
- AIDS-026411
- (11R)-11,20-Epoxy-1β,2α,11,12α-tetrahydroxypicrasa-3,13(21)-dien-16-one
- 1,2,11,12-Tetrahydroxy-11,20-epoxypicrasa-3,13(21)-dien-16-one
- Picrasa-3,13(21)-dien-16-one, 11,20-epoxy-1,2,11,12-tetrahydroxy-, (1.beta.,2.alpha.,11.beta.,12.alpha.)
- 89353-91-3
- DTXSID201008764
- Picrasa-3,13(21)-dien-16-one, 11,20-epoxy-1,2,11,12-tetrahydroxy-, (1beta,2alpha,11beta,12alpha)
- (+)-Shinjulactone A
-
- Inchi: 1S/C20H26O7/c1-8-4-12(21)16(24)18(3)10(8)5-13-19-7-26-20(25,17(18)19)15(23)9(2)11(19)6-14(22)27-13/h4,10-13,15-17,21,23-25H,2,5-7H2,1,3H3/t10-,11-,12-,13+,15+,16+,17+,18+,19+,20-/m0/s1
- Chiave InChI: RSGAOKBKALIZEE-UBJSMSQJSA-N
- Sorrisi: O1C([H])([H])[C@@]23[C@@]4([H])C([H])([H])C(=O)O[C@]2([H])C([H])([H])[C@@]2([H])C(C([H])([H])[H])=C([H])[C@@]([H])([C@]([H])([C@]2(C([H])([H])[H])[C@@]3([H])[C@@]1([C@@]([H])(C4=C([H])[H])O[H])O[H])O[H])O[H]
Proprietà calcolate
- Massa esatta: 378.168
- Massa monoisotopica: 378.168
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 4
- Conta accettatore di obbligazioni idrogeno: 7
- Conta atomi pesanti: 27
- Conta legami ruotabili: 0
- Complessità: 776
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 10
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: -1.5
- Superficie polare topologica: 116Ų
Proprietà sperimentali
- Densità: 1.47
- Punto di ebollizione: 611.1°C at 760 mmHg
- Punto di infiammabilità: 219.1°C
- Indice di rifrazione: 1.649
(1beta,2alpha,11alpha,12alpha)-1,2,11,12-tetrahydroxy-11,20-epoxypicrasa-3,13(21)-dien-16-one Letteratura correlata
-
Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
-
Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
-
Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
-
Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
89353-91-3 ((1beta,2alpha,11alpha,12alpha)-1,2,11,12-tetrahydroxy-11,20-epoxypicrasa-3,13(21)-dien-16-one) Prodotti correlati
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fornitori consigliati
Jiangsu Kolod Food Ingredients Co.,ltd
Membro d'oro
CN Fornitore
Grosso
钜澜化工科技(青岛)有限公司
Membro d'oro
CN Fornitore
Grosso
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Shanghai Joy Biotech Ltd
Membro d'oro
CN Fornitore
Grosso
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Reagenti